molecular formula C13H12ClN3 B11863323 4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1256955-39-1

4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B11863323
CAS No.: 1256955-39-1
M. Wt: 245.71 g/mol
InChI Key: MBZJZZYADKCXAV-UHFFFAOYSA-N
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Description

4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate under reflux conditions, followed by chlorination . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in the regulation of immune responses . The compound’s ability to inhibit endoplasmic reticulum stress and apoptosis pathways also contributes to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique heterocyclic structure, which consists of a pyrrolo[3,4-d]pyrimidine core. Its molecular formula is C11H11ClN2C_{11}H_{11}ClN_2 with a molecular weight of approximately 239.7 g/mol. The presence of the chloro substituent at the 4-position and the p-tolyl group at the 6-position are critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key reactions. These methods allow for modifications that can enhance the compound's biological profile:

  • Cyclization Reactions : Utilizing various amines and aldehydes.
  • Electrophilic Aromatic Substitution : Introducing the chloro and p-tolyl groups.
  • Optimization Techniques : Employing microwave-assisted synthesis to improve yields.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties through various mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has shown promising cytotoxicity against different cancer cell lines by inhibiting CDK activity, which is crucial for cell cycle regulation.
    Cell LineGrowth Inhibition (%)
    A549 (Lung)70%
    MCF-7 (Breast)65%
    HeLa (Cervical)68%

Molecular docking studies suggest that this compound effectively binds to CDK2 and other kinases, inhibiting their activity and affecting cell cycle progression and apoptosis in cancer cells. The binding interactions are similar to those observed with established CDK inhibitors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeBiological ActivityUnique Features
This compound Pyrrolo[3,4-d]pyrimidineAnticancer; CDK inhibitorUnique chloro and p-tolyl substitutions
1H-Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidineAntitumor activity; CDK inhibitionLacks chloro group
5-Amino-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidineAnticancer; anti-inflammatoryContains amino group

Case Studies

A notable study investigated the compound's effects on renal carcinoma cell lines (RFX 393). The results indicated that treatment with this compound led to significant growth inhibition and induced apoptosis in these cells. The IC50 values for CDK2 inhibition were found to be around 0.78μM0.78\mu M, demonstrating its potency as a therapeutic agent.

Cell Cycle Analysis

The impact on cell cycle progression was assessed using flow cytometry:

  • G0–G1 Phase Arrest : Increased from 57.08% (control) to 84.36% after treatment.
  • S Phase Reduction : Decreased from 29.33% (control) to 11.49%.

These findings suggest a strong potential for this compound in cancer therapy by effectively halting cell division.

Properties

CAS No.

1256955-39-1

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

4-chloro-6-(4-methylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H12ClN3/c1-9-2-4-10(5-3-9)17-6-11-12(7-17)15-8-16-13(11)14/h2-5,8H,6-7H2,1H3

InChI Key

MBZJZZYADKCXAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C2)N=CN=C3Cl

Origin of Product

United States

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